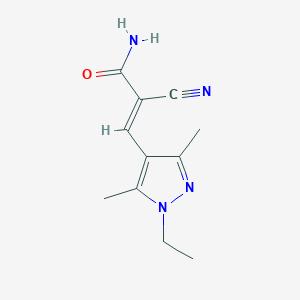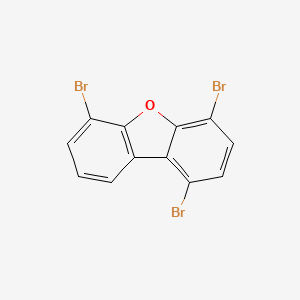
1,4,6-Tribromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Tribromo-dibenzofuran is a halogenated derivative of dibenzofuran, a tricyclic aromatic compound consisting of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method provides better control over the bromination process and can yield high-purity this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,6-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Substitution: Formation of methoxy-dibenzofuran derivatives.
Oxidation: Formation of dibenzofuran-quinones.
Reduction: Formation of dibenzofuran or partially dehalogenated dibenzofuran derivatives.
Scientific Research Applications
1,4,6-Tribromo-dibenzofuran has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Incorporated into the design of novel materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives are studied for their interactions with biological targets.
Environmental Chemistry: Studied for its environmental impact and behavior, including its persistence and degradation in various ecosystems.
Mechanism of Action
The mechanism of action of 1,4,6-Tribromo-dibenzofuran depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes, receptors, or DNA. The bromine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to desired therapeutic effects.
In materials science, the compound’s electronic properties are influenced by the presence of bromine atoms, which can affect its conductivity, light absorption, and emission characteristics. These properties are exploited in the design of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
1,2,6-Tribromo-dibenzofuran: Another brominated dibenzofuran derivative with bromine atoms at different positions. It may exhibit different reactivity and properties compared to 1,4,6-Tribromo-dibenzofuran.
1,3,5-Tribromo-dibenzofuran: A structural isomer with bromine atoms at positions 1, 3, and 5. Its chemical behavior and applications may vary due to the different substitution pattern.
Dibenzofuran: The parent compound without bromine substitution. It serves as a reference for understanding the impact of bromination on the compound’s properties.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at positions 1, 4, and 6 can influence the compound’s reactivity, stability, and interactions with other molecules. This uniqueness makes it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry.
Properties
CAS No. |
617707-43-4 |
|---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,4,6-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-4-5-9(15)12-10(7)6-2-1-3-8(14)11(6)16-12/h1-5H |
InChI Key |
CVADOVBDHHGHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(C=CC(=C23)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



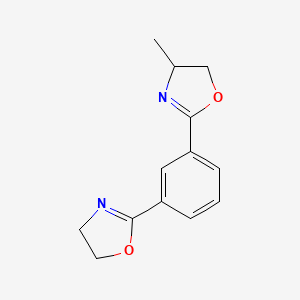

![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
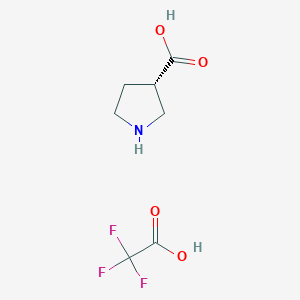
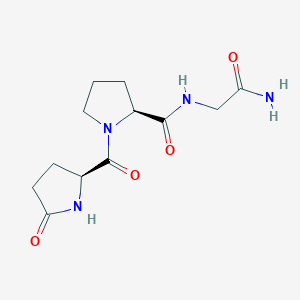

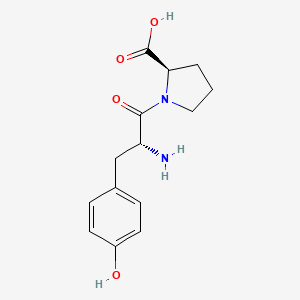
![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)
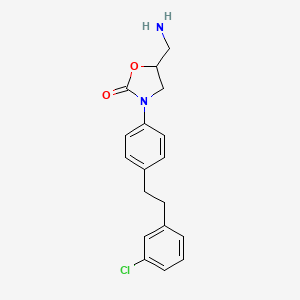
![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)
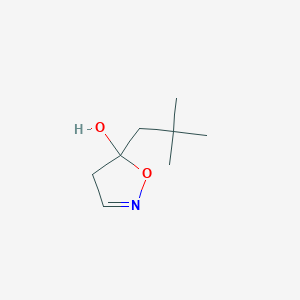
![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)
